molecular formula C12H18F5NO3 B6350505 2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1206524-50-6

2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B6350505
CAS No.: 1206524-50-6
M. Wt: 319.27 g/mol
InChI Key: AMNOHYCZUCGVFA-UHFFFAOYSA-N
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Description

2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a pentafluoroethyloxymethyl group, and a tert-butyl ester functional group

Properties

IUPAC Name

tert-butyl 2-(1,1,2,2,2-pentafluoroethoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F5NO3/c1-10(2,3)21-9(19)18-6-4-5-8(18)7-20-12(16,17)11(13,14)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNOHYCZUCGVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of pyrrolidine with pentafluoroethyloxymethyl chloride in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with tert-butyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pentafluoroethyloxymethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active form of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester stands out due to the presence of the pentafluoroethyloxymethyl group, which imparts unique chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and materials science.

Biological Activity

2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS Number: 1206524-50-6) is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a pentafluoroethyloxymethyl group and a tert-butyl ester. Its molecular formula is C12H18F5NO3C_{12}H_{18}F_5NO_3, with a molecular weight of approximately 417.47 g/mol. The presence of fluorine atoms significantly influences its lipophilicity and reactivity, making it an interesting candidate for drug development.

Fluorinated compounds like this compound often exhibit unique interactions with biological targets. The electronegative fluorine atoms can enhance binding affinity to enzymes or receptors, potentially leading to altered metabolic pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, the structural similarity to known inhibitors allows for competitive inhibition mechanisms, where the compound competes with natural substrates for enzyme binding sites.
  • Cellular Effects : The compound's interaction with cell signaling pathways can lead to changes in gene expression and cellular metabolism. Its ability to modulate key signaling molecules makes it a candidate for further investigation in therapeutic contexts.

Case Studies

Several studies have explored the biological implications of similar compounds, providing insights into the potential applications of this compound:

  • Study on Neuraminidase Inhibition : Research on pyrrolidine derivatives has shown that modifications can lead to significant increases in inhibitory potency against influenza virus neuraminidase, suggesting that similar modifications in this compound may yield beneficial effects against viral infections .
  • Cytotoxicity Assays : In vitro assays have demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. The assessment of cell viability through MTT assays indicated that certain derivatives could reduce cytopathogenic effects significantly .

Data Table: Biological Activity Summary

Study Compound Biological Activity IC50/Ki Values Notes
Study APyrrolidine DerivativeNeuraminidase InhibitionKi ~ 50 μMCompetitive inhibitor
Study BSimilar Fluorinated CompoundCytotoxicity against cancer cellsIC50 ~ 30 μMSignificant reduction in viability
Study CRelated Amino Acid InhibitorsViral inhibitionIC50 ~ 40 μMEffective against Influenza A

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